Lipophilicity Advantage Over the Carboxylic Acid Analog
The target ethyl ester exhibits a predicted XLogP3 of 1.4, whereas its direct hydrolysis product, 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1017326-43-0), is substantially more polar. While an exact experimental logP for the acid is not publicly available, esterification typically increases logP by 1–2 units, directly improving passive membrane diffusion. This difference is critical for central nervous system (CNS) drug discovery programs, where moderate lipophilicity (logP 1–3) is desirable for blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 (Predicted XLogP3) |
| Comparator Or Baseline | 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid (Predicted XLogP3 not directly reported, but expected <0.5 based on acid functionality) |
| Quantified Difference | Estimated ΔXLogP3 ≥ 0.9 units |
| Conditions | Computed properties from PubChem (2025 release) based on molecular structure |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and oral absorption; an ester prodrug strategy is often employed to mask polar carboxylic acid groups, making the ethyl ester the preferred form for lead optimization during preclinical development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19797305, Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/19797305. View Source
